molecular formula C4H5N3O2 B1321100 2-(1H-1,2,4-triazol-5-yl)acetic acid CAS No. 155049-60-8

2-(1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1321100
CAS No.: 155049-60-8
M. Wt: 127.1 g/mol
InChI Key: BUOSAFNJURLEMX-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Toxicity Evaluation : Research on derivatives of 1,2,4-triazole, including 2-(1H-1,2,4-triazol-5-yl)acetic acid, highlighted their potential in showing various biological activities such as analgesic, neuroleptic, and anti-inflammatory effects. A study synthesized esters of this compound, exploring their physical, chemical, and acute toxicity properties, finding them to be low-toxic or practically non-toxic (Salionov, 2015).
  • Efficient and Sustainable Synthesis : A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed. This method is environmentally friendly, highly selective, and offers higher yields compared to earlier methods (Tortoioli et al., 2020).

Biological Activity and Applications

  • Antimicrobial Activity : A study explored the antimicrobial activity of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazole-5-yl)thio) acetic acid salts, finding them effective against strains like E. Coli and Salmonella typhymurium (Shcherbyna et al., 2016).

Physical and Chemical Analysis

  • Mass Spectrometric Fragmentation Study : An investigation into the mass spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl) -4H-1,2,4-triazoles-3-ilthio) acetate, a related compound, provided insights into the physical and chemical characteristics vital for pharmaceutical applications (Salionov et al., 2015).

Analgesic Properties

  • Analgesic Activity Study : A research work investigated the analgesic activity of derivatives of 1,2,4-triazole, including those similar to this compound. Some compounds showed significant analgesic effects, indicating their potential in pain management applications (Danilchenko, 2018).

Crystal Structure Analysis

  • Silver(I) Complex Study : The crystal structure of a silver(I) complex with 2-(1H-1,2,4-triazol-1-yl) acetic acid was characterized, demonstrating its solid-state fluorescent properties and thermal behavior, useful for advanced material science applications (Xie et al., 2009).

Future Directions

The future directions for “2-(1H-1,2,4-triazol-5-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by triazole derivatives, there is potential for the development of more selective and potent molecules for various therapeutic applications .

Mechanism of Action

Target of Action

It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .

Mode of Action

The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .

Biochemical Pathways

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their pharmacokinetic and pharmacological properties . The compound’s ability to bind with enzymes and receptors makes it a versatile agent in biochemical studies.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents . The compound’s interaction with cellular components can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic and pharmacological properties . These interactions at the molecular level are crucial for the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown varying degrees of antimicrobial and antioxidant activity depending on the dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Triazole derivatives are known to influence the metabolism of drugs and other compounds, making them valuable in pharmacokinetic studies . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that triazole derivatives can be efficiently transported within cells, enhancing their therapeutic potential . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Triazole derivatives have been shown to localize in various subcellular regions, affecting their biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOSAFNJURLEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155049-60-8
Record name 2-(1H-1,2,4-triazol-3-yl)acetic acid
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